8-Allylthioguanosine

TLR7 agonism Immunostimulation Structure‑activity relationship

8‑Allylthioguanosine is a synthetic purine nucleoside analogue in which an allylthio (–SCH₂CH=CH₂) group replaces the hydrogen at the 8‑position of the guanine base [REFS‑1]. This modification distinguishes it from natural guanosine and from simpler 8‑substituted analogues such as 8‑mercaptoguanosine or 8‑bromoguanosine.

Molecular Formula C13H17N5O5S
Molecular Weight 355.37 g/mol
Cat. No. B12397729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Allylthioguanosine
Molecular FormulaC13H17N5O5S
Molecular Weight355.37 g/mol
Structural Identifiers
SMILESC=CCSC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N
InChIInChI=1S/C13H17N5O5S/c1-2-3-24-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)23-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,16,17,22)/t5-,7+,8?,11-/m1/s1
InChIKeyGUGINDRESZHQCY-INWNYVOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Allylthioguanosine (CAS 126092-30-6): A Structurally Distinct 8‑Allylthio Purine Nucleoside for Immuno‑Oncology and RNA Modification Research


8‑Allylthioguanosine is a synthetic purine nucleoside analogue in which an allylthio (–SCH₂CH=CH₂) group replaces the hydrogen at the 8‑position of the guanine base [REFS‑1]. This modification distinguishes it from natural guanosine and from simpler 8‑substituted analogues such as 8‑mercaptoguanosine or 8‑bromoguanosine. The compound is supplied as a research‑grade solid (typically ≥95% purity) and is used principally as a tool to probe Toll‑like receptor 7 (TLR7)‑mediated immunostimulation and as a building block for RNA modification studies [REFS‑2].

Why 8‑Allylthioguanosine Cannot Be Replaced by Generic Purine Nucleoside Analogues


Purine nucleoside analogues that share a guanine scaffold can display profoundly different immunological and pharmacological profiles depending on the nature, position, and number of substituents [REFS‑1]. For instance, monosubstituted C8‑guanine ribonucleosides (e.g., 8‑bromoguanosine, 8‑mercaptoguanosine) induce lower cytokine output and activate natural killer (NK) cells less potently than disubstituted analogues such as loxoribine (7‑allyl‑8‑oxoguanosine) [REFS‑1]. The allylthio group of 8‑Allylthioguanosine introduces a specific combination of sulfur‑mediated electronics and an unsaturated allyl side‑chain, creating a steric and electronic environment not recapitulated by 8‑mercapto, 8‑bromo, or 7‑allyl‑8‑oxo analogues. Consequently, substituting a cheaper or more accessible “generic” purine nucleoside risks altering TLR7 agonism potency, cytokine induction patterns, or metabolic stability, undermining experimental reproducibility in immune‑oncology or RNA‑modification workflows.

Quantitative Differentiation of 8‑Allylthioguanosine from Closest Comparators: A Procurement‑Oriented Evidence Guide


Structural Uniqueness: Allylthio Substituent Creates Distinct Receptor‑Binding Topology Versus Other 8‑Substituted Guanosine Analogues

8‑Allylthioguanosine carries an allylthio (–SCH₂CH=CH₂) group at C8, whereas the closest analogs bear either a thiol (–SH; 8‑mercaptoguanosine), a bromine (–Br; 8‑bromoguanosine), or a 7‑allyl/8‑oxo substitution pattern (loxoribine) [REFS‑1]. The allylthio group increases the heavy‑atom count to 24 and the topological polar surface area to 181 Ų compared with 8‑mercaptoguanosine (20 heavy atoms; TPSA ≈ 160 Ų, predicted) and 8‑bromoguanosine (20 heavy atoms; TPSA ≈ 140 Ų). The terminal olefin of the allyl moiety provides a site for potential metabolic oxidation or covalent protein binding not available in the saturated or inorganic 8‑substituents [REFS‑2].

TLR7 agonism Immunostimulation Structure‑activity relationship

LogP Differentiation: Allylthio Conjugate Is More Lipophilic Than 8‑Mercapto or 8‑Bromo Counterparts, Influencing Solubility and Formulation Strategy

The computed partition coefficient (XLogP3) of 8‑Allylthioguanosine is −0.4, reflecting the contribution of the lipophilic allylthio chain [REFS‑1]. By contrast, 8‑mercaptoguanosine (XLogP3 ≈ −0.9; predicted) and 8‑bromoguanosine (XLogP3 ≈ −0.7; predicted) are more polar. The difference of ≈0.3–0.5 log units corresponds to roughly a 2‑ to 3‑fold shift in the equilibrium distribution between aqueous and organic phases, which can affect solubility in DMSO‑based stock solutions and partitioning into lipid bilayers during cell‑based assays [REFS‑1].

Lipophilicity Solubility Formulation

Class‑Level Comparison: Monosubstituted C8‑Guanine Ribonucleosides Induce Quantitatively Lower Cytokine Responses Than Disubstituted Analogues, Positioning 8‑Allylthioguanosine in a Defined Activity Range

In a head‑to‑head in vitro study, monosubstituted C8‑guanine ribonucleosides (8‑bromoguanosine, 8‑mercaptoguanosine) were compared with disubstituted analogues (7‑methyl‑8‑oxoguanosine, loxoribine) for their ability to induce cytokines in murine spleen cells [REFS‑1]. At 48 h, monosubstituted analogues generated lower quantities of IL‑6, TNF‑α, and IFN‑γ and failed to induce detectable IL‑1α, whereas disubstituted compounds drove robust production of all four cytokines. Natural killer (NK) cell activity and lymphocyte proliferation followed the same rank order: disubstituted >> monosubstituted. Although 8‑Allylthioguanosine was not directly tested in this study, its single‑allylthio substitution places it within the monosubstituted class, predicting an activity profile comparable to 8‑mercaptoguanosine rather than loxoribine [REFS‑1].

Cytokine induction NK cell activation Immunopharmacology

TLR7 Activation: Guanine Nucleoside Analogues with 8‑Substitution Signal Through TLR7, but 8‑Allylthioguanosine Offers Unique Opportunities for SAR Studies

Lee et al. (2003) demonstrated that guanine nucleoside analogs, including 8‑substituted variants, activate TLR7 in a structure‑dependent manner [REFS‑1]. That study provides a mechanistic framework: the 8‑substituent influences the compound’s fit within the TLR7 ligand‑binding pocket, altering downstream NF‑κB signaling. 8‑Allylthioguanosine, with its allylthio extension, represents a probe with both a sulfur atom (capable of polarizable interactions) and a terminal π‑bond (potential for meta‑stable binding). While direct TLR7 EC50 values for 8‑Allylthioguanosine have not been reported, the compound is cited specifically in derivative databases as a member of this pharmacologically characterized series [REFS‑2]. This makes it a logical choice for structure–activity relationship (SAR) expansions where the goal is to test the effect of allyl‑thio versus simple thiol or halogen 8‑substitutions on TLR7 activation thresholds.

TLR7 Guanine nucleoside analog Immuno‑oncology

Where 8‑Allylthioguanosine Delivers the Strongest Scientific Value: Application Scenarios Derived from Quantitative Evidence


Structure–Activity Relationship (SAR) Campaigns on TLR7 Agonists Targeting Immuno‑Oncology

Investigators mapping the TLR7 ligand‑binding pocket require a systematic library of 8‑substituted guanine ribonucleosides. 8‑Allylthioguanosine fills the niche of an 8‑allyl‑thio substituent, combining sulfur polarizability with allylic reactivity. Its intermediate lipophilicity (XLogP3 = −0.4) and distinct TPSA (181 Ų) allow researchers to test how incremental increases in lipophilic surface area and sulfur electronics affect TLR7 activation potency and cytokine bias, relative to 8‑mercaptoguanosine or 8‑bromoguanosine controls [REFS‑1].

Controlled Immunostimulation in Murine B‑Cell and NK‑Cell Assays

Based on class‑level evidence, 8‑Allylthioguanosine is predicted to provide a moderate, monosubstituted‑level immunostimulatory tone. This makes it suitable for protocols where disubstituted analogues such as loxoribine would provoke excessive cytokine release, confounding dose‑response relationships. Researchers can use 8‑Allylthioguanosine to maintain TLR7‑dependent NK activation and antibody production without saturating cytokine endpoints [REFS‑2].

Chemical Biology Tool for RNA Modification and Metabolic Labeling Studies

The allylthio group at the 8‑position serves as a bioorthogonal handle for click chemistry or metabolic incorporation tracking. The terminal alkene can be derivatized via thiol–ene reactions or used as a reporter of nucleoside salvage pathway activity. This capability is not shared by 8‑bromoguanosine or 8‑mercaptoguanosine, which lack the olefin functionality, positioning 8‑Allylthioguanosine as a preferential choice for chemical biology applications requiring a latent reactive group [REFS‑3].

Comparator Compound in Pre‑Clinical Profiling of Novel Purine‑Derived Immunoadjuvants

Pharmaceutical teams developing next‑generation immunoadjuvants need well‑characterized comparator molecules to benchmark new chemical entities. 8‑Allylthioguanosine, as a monosubstituted C8‑allylthio guanine nucleoside, provides a reproducible reference point with defined physicochemical properties (MW 355.37; TPSA 181 Ų; XLogP3 −0.4) that can be used to contextualize the activity of novel mono‑ or disubstituted analogs in standardized TLR7 reporter assays [REFS‑1].

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